Dibutyl phenylphosphonite
Description
Defining the Phosphonite Functional Group and its Place in Organic Chemistry
Within the diverse family of organophosphorus compounds, phosphonites are distinguished by the general formula P(OR)₂R', where 'R' and 'R'' represent organic groups. bdu.ac.inwikipedia.org In these compounds, phosphorus exists in the trivalent (+3) oxidation state. wikipedia.orgvulcanchem.com This trivalent nature, characterized by a lone pair of electrons on the phosphorus atom, renders phosphonites as effective nucleophiles and ligands in organometallic chemistry. bdu.ac.inresearchgate.net Their structure is intermediate between phosphites, P(OR)₃, and phosphinites, P(OR)R'₂. wikipedia.org
Distinction between Phosphonites and Phosphonates in Chemical Research
A crucial distinction in organophosphorus chemistry is between phosphonites and phosphonates. While both are organophosphorus compounds, they differ fundamentally in the oxidation state of the phosphorus atom and their bonding characteristics.
Phosphonites : As previously mentioned, phosphonites feature a trivalent phosphorus atom (P(III)). vulcanchem.com Their reactivity is often characterized by the nucleophilic nature of the phosphorus center. wikipedia.org
Phosphonates : In contrast, phosphonates are organophosphorus compounds containing a pentavalent phosphorus atom (P(V)). wikipedia.org They are characterized by the presence of a direct carbon-phosphorus (C-P) bond and have the general formula RP(=O)(OR')₂. wikipedia.org This P-C bond is notably stable, resisting chemical hydrolysis and thermal decomposition. qub.ac.uk
The difference in the phosphorus oxidation state leads to distinct chemical behaviors and applications. For instance, phosphonites are often used as ligands in catalysis or as precursors in reactions like the Michaelis-Arbuzov reaction to synthesize phosphinates. bdu.ac.inwikipedia.org Phosphonates, on the other hand, are widely recognized for their applications as flame retardants, chelating agents, and in the development of pharmaceuticals due to their structural similarity to phosphates. clearsolutionsusa.comtutorchase.comfrontiersin.org
Significance of Dibutyl Phenylphosphonite in Contemporary Chemical Research
This compound, with the chemical formula C₁₄H₂₃O₂P, is a specific phosphonite that has garnered attention in various areas of chemical research and industry. vulcanchem.com Its structure consists of a central trivalent phosphorus atom bonded to a phenyl group and two butoxy groups. vulcanchem.com
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Weight | 254.30 g/mol vulcanchem.com |
| Boiling Point | 307.7 °C at 760 mmHg |
| Flash Point | 169.9 °C vulcanchem.com |
| Vapor Pressure | 0.00129 mmHg at 25°C vulcanchem.com |
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The significance of this compound stems from its utility as a versatile intermediate and reagent. For example, it serves as a precursor in the synthesis of other organophosphorus compounds. google.com A notable application is in the production of aluminum alkylaryl phosphinates, which are utilized as halogen-free flame retardants. vulcanchem.com This involves the oxidation of this compound to its corresponding phosphonate (B1237965), phenylphosphonic acid dibutyl ester. vulcanchem.com Furthermore, its trivalent phosphorus center makes it a candidate for use as a ligand in catalysis and as a stabilizer in polymer chemistry. For instance, it has been cited in the context of stabilizing living anionic polymers during the production of tire rubber and in improving thermoplastic polyurethanes. vulcanchem.comgoogle.com
The synthesis of this compound itself is typically achieved through the reaction of phenylphosphorus dichloride with butanol in the presence of a base to neutralize the HCl byproduct. vulcanchem.com The compound's low volatility and high lipophilicity make it suitable for use in non-polar reaction media. vulcanchem.com
Structure
3D Structure
Properties
IUPAC Name |
dibutoxy(phenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O2P/c1-3-5-12-15-17(16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAAIJIDIRQVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(C1=CC=CC=C1)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dibutyl Phenylphosphonite
Traditional Synthesis of Dibutyl Phenylphosphonite
Conventional methods for synthesizing this compound have been foundational in industrial and laboratory settings. These typically involve reactions of phosphorus halide precursors or direct esterification of P(III) species.
A primary and industrially relevant method for synthesizing this compound involves the direct alkoxylation of Dichlorophenylphosphine (B166023) with butanol. This nucleophilic substitution reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction equilibrium towards the formation of the desired phosphonite ester.
A common procedure involves cooling a solution of butanol, a base such as triethylamine (B128534), and a solvent like 1,2-dichloroethane (B1671644) under an inert atmosphere. vulcanchem.com Dichlorophenylphosphine is then added dropwise to the cooled mixture. The triethylamine acts as an HCl scavenger, forming triethylamine hydrochloride, which precipitates from the reaction mixture. vulcanchem.com After the reaction is complete, the solid byproduct is removed by filtration, and the this compound is isolated and purified by reduced-pressure distillation. vulcanchem.com
Table 1: Representative Synthesis of this compound from Dichlorophenylphosphine
| Parameter | Details |
|---|---|
| Reagents | Dichlorophenylphosphine, n-Butanol, Triethylamine |
| Solvent | 1,2-Dichloroethane |
| Conditions | Initial cooling to 3°C under an inert atmosphere, followed by dropwise addition of the phosphine (B1218219) precursor. vulcanchem.com |
| Purification | Filtration to remove triethylamine hydrochloride, followed by reduced-pressure distillation (107–109°C at 12 mmHg). vulcanchem.com |
| Mechanism | The base neutralizes HCl as it is formed, pushing the equilibrium toward the phosphonite product. vulcanchem.com |
This method is efficient but relies on halogenated precursors, which can be a drawback from an environmental and handling perspective.
Esterification represents another fundamental route to phosphonites. While the direct esterification of the parent phenylphosphonous acid is less common, related P(III) compounds can be used. The synthesis can be viewed as an esterification where the phosphorus center acts as the acid equivalent. For instance, the reaction of dichlorophenylphosphine with an alcohol is mechanistically an esterification starting from a phosphorus acid chloride. vulcanchem.com
Transesterification of other phosphites with butanol is also a viable, though less direct, pathway. For example, studies on the transesterification of dibenzyl phosphite (B83602) with various alcohols, including butanol, under continuous flow microwave conditions have demonstrated the feasibility of exchanging alkoxy groups on a P(III) center. mdpi.com This suggests that a similar approach could be applied to produce this compound from a more readily available phosphonite ester. The equilibrium in these reactions can be shifted by removing the lower-boiling alcohol byproduct.
Routes from Dichlorophenylphosphine and Related Halide Precursors
Novel and Green Synthetic Approaches for this compound and Analogous Phosphonites
Recent research in organophosphorus chemistry has increasingly focused on developing more sustainable synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency through techniques like microwave-assisted synthesis, solvent-free reactions, and phase transfer catalysis.
Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov In organophosphorus chemistry, MW-assisted synthesis has been successfully applied to the Michaelis-Arbuzov reaction for preparing various phosphonates. nih.gov For instance, the reaction of halopyrimidines with trialkyl phosphites to yield pyrimidinylphosphonates proceeds in good to excellent yields (72–93%) within 10–30 minutes under MW irradiation. nih.gov
While many studies focus on P(V) phosphonates, the principles are applicable to P(III) esters. Research on the MW-assisted direct esterification of phosphinic acids and the conversion of phosphonic acids to their diesters highlights the utility of this technology. tandfonline.comtandfonline.comprimescholars.com For example, the alkylating esterification of phenylphosphonic acid with butyl bromide can be promoted by MW irradiation to form dibutyl phenylphosphonate (B1237145). tandfonline.comtandfonline.com Similarly, three-component condensations to produce (aminomethylene)bisphosphonates are efficiently conducted under solvent- and catalyst-free microwave conditions. beilstein-journals.org These examples with analogous P(V) compounds strongly suggest that MW-assisted methods could provide a rapid and efficient route to this compound, particularly for the esterification and transesterification reactions.
Table 2: Examples of Microwave-Assisted Synthesis of Analogous Organophosphorus Compounds
| Reaction Type | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Michaelis-Arbuzov | Halopyrimidines, Trialkyl phosphite | 200°C, 10-30 min | 72-93% | nih.gov |
| Alkylating Esterification | Phenylphosphonic acid, Butyl bromide, TEA | 100°C, 4h | 69% (for diester) | tandfonline.com |
Eliminating solvents and catalysts from chemical reactions is a key goal of green chemistry, as it simplifies purification, reduces waste, and lowers environmental impact. eurjchem.com Several studies have reported successful solvent- and catalyst-free syntheses of phosphonates.
A notable example is the three-component reaction of an aldehyde, an amine, and a trialkyl phosphite (a variation of the Kabachnik-Fields reaction) to form α-amino phosphonates, which can proceed efficiently without any solvent or catalyst. eurjchem.comresearchgate.net Similarly, the synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonates has been achieved by simply stirring salicylaldehyde, malononitrile, and trimethyl phosphite together at room temperature, affording the product in 90% yield. tandfonline.com The synthesis of oxoindolin-3-yl phosphonates has also been accomplished through the catalyst-free reaction of dialkyl phosphites with oxoindolin-3-ylidenemalononitriles under solvent-free conditions. nih.govacs.org The success of these methods for structurally complex P(V) phosphonates provides a strong precedent for developing similar solvent- and catalyst-free approaches for the synthesis of simpler P(III) phosphonites like this compound.
Phase Transfer Catalysis (PTC) is a technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anionic reagent from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. wikipedia.orgcrdeepjournal.org
This methodology has been widely applied in organophosphorus chemistry. tandfonline.com For example, PTC has been used in the Michaelis-Becker reaction to prepare phosphonate-derivatized polymers and in the synthesis of α-hydroxyphosphonates from dialkyl phosphites and carbonyl compounds using potassium carbonate as a solid base. researchgate.netsci-hub.st The catalyst (e.g., a crown ether or onium salt) facilitates the deprotonation of the phosphite on the surface of the solid base and brings the resulting anion into the organic phase for reaction. sci-hub.st
For the synthesis of this compound, PTC could be employed in the reaction of Dichlorophenylphosphine with butanol. A phase-transfer catalyst could facilitate the transfer of hydroxide (B78521) or butoxide anions from an aqueous or solid phase into the organic solvent containing the phosphine precursor, potentially offering a milder and more efficient alternative to using stoichiometric amounts of an organic base like triethylamine.
Exploration of Solvent-Free and Catalyst-Free Methods for Phosphonites
Synthesis of Related Organophosphorus Compounds: Insights for this compound
Understanding the synthesis of analogous compounds such as phenylphosphonates and the reactivity of related phosphonites offers a valuable framework for developing and optimizing synthetic routes to this compound.
The formation of a carbon-phosphorus (C-P) bond is a key step in the synthesis of phenylphosphonates. One effective method is the palladium-catalyzed oxidative cross-coupling reaction between H-phosphonate diesters and aryl compounds. This approach allows for the direct creation of the aryl-phosphonate linkage.
Research has demonstrated the successful Pd-catalyzed oxidative cross-coupling of arylsilanes with H-phosphonate diesters. rsc.org In a typical procedure, an arylsilane is coupled with a dialkyl H-phosphonate in the presence of a palladium catalyst, such as Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2), and an oxidant, like silver carbonate (Ag2CO3). rsc.org The reaction is often facilitated by an additive such as potassium fluoride (B91410) (KF) in a solvent like dimethylformamide (DMF). rsc.org This methodology could theoretically be applied to the synthesis of dibutyl phenylphosphonate by using dibutyl H-phosphonate as the starting material. The reaction proceeds by activating the aryl source and the H-phosphonate to form the C(aryl)-P bond.
Table 1: Conditions for Pd-Catalyzed Oxidative Cross-Coupling of Arylsilanes with H-Phosphonates rsc.org
| Parameter | Condition |
| Catalyst | Pd(PPh3)2Cl2 (5 mol%) |
| H-Phosphonate | Dialkyl H-phosphonate (1 equiv) |
| Aryl Source | Arylsilane (2 equiv) |
| Oxidant | Ag2CO3 (2 equiv) |
| Additive | KF (4 equiv) |
| Solvent | DMF |
| Temperature | Room Temperature to 100°C |
This type of cross-coupling is significant as it provides a direct route to the phenylphosphonate structure from readily available H-phosphonates. Another related approach involves the oxidative coupling of H-phosphonates with arylboronic acids. semanticscholar.org
Dialkyl phenylphosphonates, such as dibutyl phenylphosphonate, can be synthesized through the esterification of phenylphosphonic acid or its corresponding monoesters. nih.govtandfonline.com These methods typically involve either direct esterification with an alcohol or alkylation with an alkyl halide.
Microwave (MW) irradiation has been shown to facilitate the direct esterification of phenylphosphonic acid. tandfonline.com For instance, the reaction of phenylphosphonic acid with an excess of an alcohol, like butanol, can yield the corresponding mono- and diesters. tandfonline.comtandfonline.com The selectivity towards the monoester or diester can be controlled by the reaction conditions. nih.gov To synthesize the diester, a two-step approach is often more efficient: a MW-assisted direct esterification to form the monoester, followed by an alkylating esterification of the monoester using an alkyl halide in the presence of a base like triethylamine (TEA). tandfonline.comtandfonline.com
For example, reacting the monobutyl ester of phenylphosphonic acid with ethyl iodide, propyl bromide, or isopropyl bromide in the presence of triethylamine at 85°C under microwave irradiation yields mixed dialkyl phenylphosphonates in good yields. tandfonline.com
Table 2: Synthesis of Dialkyl Phenylphosphonates via Alkylation of Phenylphosphonic Acid Monoesters tandfonline.com
| Monoester | Alkylating Agent | Temperature (°C) | Time (h) | Yield of Diester (%) |
| Monobutyl Phenylphosphonate | Ethyl Iodide | 85 | 0.5 | 71 |
| Monobutyl Phenylphosphonate | Propyl Bromide | 85 | 0.5 | 68 |
| Monobutyl Phenylphosphonate | Isopropyl Bromide | 85 | 0.5 | 48 |
This two-step protocol, combining direct esterification and subsequent alkylation, provides a versatile route for preparing both symmetrical and unsymmetrical dialkyl phenylphosphonates. tandfonline.com
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for forming C-P bonds. Traditionally, this reaction requires high temperatures. However, recent advancements have led to the development of a palladium-catalyzed version that proceeds under significantly milder conditions. organic-chemistry.orgacs.orgnih.gov
This modern protocol involves the reaction of triaryl phosphites with aryl iodides, catalyzed by a palladium complex such as Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3). organic-chemistry.org A key finding is that the presence of water greatly facilitates the reaction, allowing it to proceed efficiently at temperatures as low as 60°C. organic-chemistry.orgnih.gov The reaction exhibits broad functional group tolerance. organic-chemistry.org
Crucially, this methodology is not limited to the synthesis of aryl phosphonates from phosphites; it has been successfully extended to the use of aryl phosphonites and phosphinites. organic-chemistry.orgacs.orgnih.gov This extension is highly relevant as it provides a direct catalytic route to form the C(aryl)-P bond in compounds structurally similar to this compound, potentially by reacting an aryl iodide with a trialkyl phosphite precursor or a related P(III) species. The mechanism is believed to involve a water-mediated rearrangement of a phosphonium intermediate. organic-chemistry.org
Table 3: Palladium-Catalyzed Michaelis-Arbuzov Reaction Conditions organic-chemistry.org
| Parameter | Condition |
| Catalyst | Pd2(dba)3 |
| Substrates | Triaryl Phosphites, Aryl Iodides |
| Promoter | Water |
| Base | Et3N (Triethylamine) |
| Solvent | Dioxane |
| Temperature | 60°C |
| Time | 2 hours |
The practicality of this method has been demonstrated on a gram scale with low catalyst loading, suggesting its potential for larger-scale preparations. nih.gov
The reactivity of phosphonites can also be harnessed in metal-free C-P bond-forming reactions. An efficient, metal-free method has been developed for the phosphorylation of 1,1-dibromo-1-alkenes using various phosphorus nucleophiles, including diethyl phenylphosphonite. organic-chemistry.orgorganic-chemistry.org
This reaction is typically promoted by cesium carbonate (Cs2CO3) and proceeds under mild conditions. organic-chemistry.orgresearchgate.net When diethyl phenylphosphonite reacts with a 1,1-dibromo-1-alkene, the reaction furnishes valuable alkynylphosphine oxides after rearrangement. organic-chemistry.orgorganic-chemistry.org This transformation demonstrates the utility of phenylphosphonites as synthons for building more complex organophosphorus molecules without the need for a transition metal catalyst. The reaction provides a powerful tool for the one-pot synthesis of these valuable compounds in good to excellent yields. organic-chemistry.orgresearchgate.net
Table 4: Metal-Free Phosphinylation of 1,1-Dibromo-1-alkenes organic-chemistry.org
| Phosphorus Reagent | Substrate | Promoter | Outcome |
| Diethyl Phenylphosphonite | 1,1-Dibromo-1-alkenes | Cs2CO3 | Alkynylphosphine Oxides |
| Trialkyl Phosphites | 1,1-Dibromo-1-alkenes | Cs2CO3 | Alkynylphosphonates |
| Ethyl Diphenylphosphinite | 1,1-Dibromo-1-alkenes | Cs2CO3 | Alkynylphosphinates |
This method highlights a distinct reactivity pattern for phenylphosphonites, showcasing their role in metal-free C-P bond formation leading to diverse phosphorus-containing products.
Chemical Reactivity and Transformation Pathways of Dibutyl Phenylphosphonite
Oxidative Transformations of Phosphonites to Phosphonates
A primary reaction of dibutyl phenylphosphonite is its oxidation to the corresponding phosphonate (B1237965), dibutyl phenylphosphonate (B1237145). This transformation involves the conversion of the phosphorus center from a trivalent (P(III)) to a pentavalent (P(V)) state. This oxidation is a common and predictable reaction for phosphonites. vulcanchem.comcnrs.fr
The oxidation can be achieved using various oxidizing agents. For instance, in the presence of an accelerator like benzyl (B1604629) dimethyl amine, triphenylphosphite, a related P(III) compound, is readily oxidized to triphenylphosphate. cnrs.fr The thermal properties of the resulting phosphonates are of interest, with studies showing that the thermal decomposition of calcium phenylphosphate involves the liberation of phenyl groups at elevated temperatures. researchgate.net
Reactions Involving the Phenyl and Butoxy Moieties
The phenyl and butoxy groups attached to the phosphorus atom in this compound are not merely passive substituents; they actively participate in and influence the compound's reactivity.
The butoxy groups can be involved in transesterification reactions. For example, the reaction of phosphites with hydroxyl groups can lead to the formation of alkyl phenylphosphite derivatives. cnrs.fr The nature of the alkoxy group can also affect the thermal properties of related organophosphorus compounds. A study comparing calcium phenylphosphate and calcium butoxyphosphate found that the butoxy derivative had a lower thermal decomposition temperature. researchgate.net
The phenyl group can also be subject to transformations. For instance, in the thermal decomposition of calcium phenylphosphate, the phenyl groups are released at temperatures between 150°C and 300°C. researchgate.net
Role as a Ligand in Organometallic Reactions and Catalysis
Phosphines and related trivalent phosphorus compounds, including phosphonites, are widely used as ligands in organometallic chemistry and catalysis. tcichemicals.comnumberanalytics.com They act as soft σ-donating ligands, forming complexes with various transition metals and influencing the reactivity and selectivity of catalytic reactions. tcichemicals.com The electronic and steric properties of the phosphine (B1218219) ligand, such as the cone angle and bite angle, are crucial in determining the catalytic activity of the resulting metal complex. tcichemicals.comnumberanalytics.com
While specific examples detailing the use of this compound as a ligand are not prevalent in the provided search results, the general principles of phosphine ligands apply. These ligands are integral to a wide range of catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation. tcichemicals.comnumberanalytics.com For instance, phosphine ligands are essential in palladium-catalyzed cross-coupling reactions for the formation of P-C bonds. diva-portal.orgkb.se
Mechanistic Investigations of this compound Reactivity
Studies on P-C Bond Formation Mechanisms
The formation of phosphorus-carbon (P-C) bonds is a fundamental transformation in organophosphorus chemistry, and phosphonites are valuable precursors for this purpose. oaepublish.comnih.gov Traditional methods for P-C bond formation include the Arbuzov and Friedel-Crafts reactions. oaepublish.com More modern approaches often involve transition metal-catalyzed cross-coupling reactions. oaepublish.comorganic-chemistry.org
Palladium-catalyzed cross-coupling of H-phosphonates with aryl and vinyl halides has been shown to be an efficient method for P-C bond formation, proceeding with retention of configuration at the phosphorus center. organic-chemistry.org Radical-mediated pathways have also emerged as a powerful tool for constructing P-C bonds under mild conditions, often initiated by photoredox catalysis or transition metals. oaepublish.comresearchgate.net For example, the addition of a phosphoryl radical to a double bond can initiate a cascade of reactions leading to complex organophosphorus compounds. oaepublish.com
Elucidation of Rearrangement Pathways in P(III) Chemistry
Rearrangement reactions are a fascinating aspect of organophosphorus chemistry, often leading to the formation of unexpected products. beilstein-journals.org In the context of P(III) compounds, rearrangements can involve the migration of atoms or groups to or from the phosphorus center.
One notable type of rearrangement is the P(III) to P(V) rearrangement. A catalyst-free synthesis of phosphinic amides from chlorophosphines and hydroxylamines proceeds through an initial R2N-O-PR2 intermediate that undergoes homolysis of the N-O bond, followed by radical recombination to form the P(V) product. organic-chemistry.orgresearchgate.net Other rearrangements include vulcanchem.comdiva-portal.org and diva-portal.orgspringernature.com migrations of atoms, such as sulfur, from phosphorus to carbon, with the reaction pathway often dictated by the choice of Lewis or Brønsted acid catalyst. beilstein-journals.org
Investigation of Stereochemical Aspects in Phosphonite Transformations
The stereochemistry of reactions involving phosphorus is a critical area of study, particularly for the synthesis of chiral organophosphorus compounds which have applications in catalysis and medicinal chemistry. mdpi.com
In transformations of P(III) compounds, the stereochemical outcome is often of great interest. For example, the palladium-catalyzed cross-coupling of chiral H-phosphonates with aryl halides proceeds with retention of the absolute configuration at the phosphorus atom. mdpi.com This stereospecificity is crucial for the synthesis of enantiopure phosphinates and other chiral phosphorus compounds. The stereochemical course of other reactions, such as the fluorination of α-hydroxyphosphonates, has also been investigated, revealing that such transformations can proceed with inversion of configuration. nih.gov The study of these stereochemical aspects is essential for the rational design and synthesis of new chiral organophosphorus compounds with desired properties.
Applications of Dibutyl Phenylphosphonite in Advanced Chemical Systems
Role in Polymer Science and Macromolecular Engineering
In the realm of polymer science, dibutyl phenylphosphonite is utilized for its ability to influence polymerization processes and impart specific properties to the resulting materials.
Anionic polymerization is a form of chain-growth polymerization initiated by anions, known for producing polymers with controlled molecular weights and structures. ethernet.edu.etwikipedia.org This method relies on the stability of the growing polymer chain, which prevents termination or transfer reactions. ethernet.edu.et
This compound has been identified as a key component in certain anionic polymerization processes. google.com Notably, it plays a role in stabilizing living anionic polymers. vulcanchem.com In the production of materials like tire rubber, it can be used to terminate the polymerization chains, a crucial step in controlling the final properties of the elastomer. vulcanchem.com The mechanism involves the reaction of the trivalent phosphorus center with the active anionic chain end.
The incorporation of additives like this compound during polymerization can significantly affect the final structure and mechanical properties of the polymer. The structure of polymers, including the arrangement of chains and the degree of crystallinity, dictates their physical characteristics such as hardness, durability, and melting temperature. pressbooks.pub
In the context of elastomers synthesized via anionic polymerization, the use of this compound as a terminating agent has been shown to enhance key mechanical properties. Research indicates that its application can lead to a notable improvement in the tensile strength of the resulting elastomer. vulcanchem.com
Table 1: Effect of this compound on Elastomer Properties
| Property | Improvement Noted | Source |
|---|---|---|
| Tensile Strength | 15–20% increase | vulcanchem.com |
Functional polymers are materials designed with specific capabilities, which can be achieved by incorporating functional groups into the polymer structure. rsc.orgmdpi.com this compound serves as a precursor in the synthesis of additives that impart functional properties to polymers, particularly flame resistance.
The compound is a key intermediate in the production of aluminum alkylaryl phosphinates. vulcanchem.com This process involves the oxidation of this compound to its corresponding phosphonate (B1237965), phenylphosphonic acid dibutyl ester. vulcanchem.com Subsequently, a metathesis reaction with aluminum isopropoxide yields the aluminum phosphinate, which acts as a halogen-free flame retardant in polymers such as polyamides and polyesters. vulcanchem.com
Influence on Polymer Structure and Properties in Linear Coupled Polymers
Coordination Chemistry and Metal Ion Complexation
The phosphorus atom in organophosphorus compounds can act as a ligand, donating electrons to form complexes with metal ions. This property is extensively exploited in fields like solvent extraction for separating and purifying metals.
The separation of trivalent actinides from lanthanides is a significant challenge in nuclear fuel reprocessing due to their chemical similarities. icm.edu.pl Organophosphorus compounds are widely studied as extractants in these separation processes. rsc.orgresearchgate.net The extraction efficiency of these neutral organophosphorus ligands generally follows the order: phosphates < phosphonates < phosphinates < phosphine (B1218219) oxides. researchgate.net
While research on this compound itself is limited in this specific application, extensive studies on analogous phosphonates provide valuable insights. Dialkyl alkyl phosphonates, such as dibutylbutyl phosphonate (DBBP), have been synthesized and evaluated for the extraction of actinides like U(VI), Th(IV), and Am(III). researchgate.net Studies comparing DBBP with the standard extractant tributyl phosphate (B84403) (TBP) show that phosphonates can offer advantages in extraction efficiency. researchgate.net The direct carbon-phosphorus bond in phosphonates influences their extraction behavior. researchgate.net Given that phosphonites contain a more reactive trivalent phosphorus center compared to the pentavalent phosphorus in phosphonates, they are considered for applications requiring dynamic ligand exchange. vulcanchem.com
The complexation of the uranyl ion (UO₂²⁺) is a focal point of actinide chemistry research. The interaction between uranyl nitrate (B79036) and various phosphorus-based ligands has been investigated to understand the underlying coordination mechanisms. acs.org
Studies on dibutyl phenyl phosphonate (DBPP), the oxidized P(V) analogue of this compound, have shown that it effectively extracts U(VI). researchgate.net The stoichiometry of the extracted uranyl solvate was determined to be 1:2, forming a [UO₂(NO₃)₂]·2DBPP complex. researchgate.net Quantum chemical calculations and spectroscopic analyses indicate that the primary interaction occurs through the phosphoryl oxygen (P=O) of the ligand, which donates electron density to the uranyl cation. acs.orgresearchgate.net This charge transfer leads to a weakening of the P=O bond upon complex formation. acs.org Computational studies on similar phosphonate ligands reveal that while steric repulsion can occur with longer alkyl chains, stabilizing orbital and dispersion interactions lead to the formation of stable complexes. researchgate.net
Table 2: Stoichiometry of Uranyl Nitrate Complex with an Analogous P-Ligand
| Ligand | Metal Ion | Stoichiometry (Metal:Ligand) | Complex Formula | Source |
|---|---|---|---|---|
| Dibutyl phenyl phosphonate (DBPP) | U(VI) | 1:2 | [UO₂(NO₃)₂]·2DBPP | researchgate.net |
These findings on phosphonate ligands suggest that this compound, after oxidation, would exhibit similar coordinating behavior towards the uranyl ion, driven by the phosphoryl group's donor capacity.
Design of Chiral Ligand Derivatives Incorporating Phenylphosphonite Units
The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce optically active compounds with high enantioselectivity. acs.org While this compound itself is an achiral molecule, its phenylphosphonite core is a valuable scaffold for the synthesis of more complex chiral ligand derivatives. The phosphorus(III) center can be readily modified, allowing for the introduction of chiral auxiliaries or functionalities that can coordinate to a metal center and create a chiral environment for a catalytic reaction.
A key strategy in designing such ligands is to leverage the reactivity of the phosphonite. For instance, this compound can be used as a starting material to create functionalized phosphinoyl compounds that have potential as chiral ligands. vulcanchem.com One documented example is its use as an esterification agent in the synthesis of (butoxy-phenyl-phosphinoyl)-acetic acid methyl ester. vulcanchem.com This reaction, conducted at 90°C, results in a 72% yield of the target ester, which is noted for its potential application as a ligand in asymmetric catalysis or as a building block for bioactive molecules. vulcanchem.com The design principle involves attaching a chiral group to the phosphonite backbone or creating a bidentate ligand that can form a stable chelate complex with a transition metal, thereby influencing the stereochemical outcome of a catalyzed reaction. nih.govnsf.gov The modular nature of such phosphine-based ligands allows for fine-tuning of steric and electronic properties to optimize enantioselectivity in reactions like asymmetric hydrogenation or C-C bond formations. sigmaaldrich.com
Table 1: Synthesis of a Potential Ligand Precursor from this compound
| Reactant | Product | Conditions | Yield | Potential Application | Source |
| This compound | (Butoxy-phenyl-phosphinoyl)-acetic acid methyl ester | 90°C | 72% | Ligand in asymmetric catalysis | vulcanchem.com |
Catalysis and Catalytic Systems Design
The utility of organophosphorus compounds as ligands in catalysis is well-established, and this compound derivatives are situated within this important class of molecules.
Application as a Ligand in Homogeneous Catalysis
Homogeneous catalysis involves a catalyst that exists in the same phase as the reactants, typically in a solution. wikipedia.org This setup allows for high activity and selectivity under mild reaction conditions because the catalyst's active sites are readily accessible at a molecular level. unibo.itnih.gov Organophosphorus ligands, including phosphonites, are crucial in this field as they can stabilize the metal center, influence its reactivity, and control the selectivity of the transformation. nih.govwikipedia.org
Ligands derived from this compound can coordinate to transition metals like palladium, rhodium, or ruthenium to form active homogeneous catalysts. nih.govsigmaaldrich.comnih.gov The electronic properties of the phosphonite ligand—a combination of σ-donation and π-acceptance—can be tuned by modifying its substituents. This modulation affects the electron density at the metal center, which in turn influences key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For stereoselective reactions, chiral ligands derived from the phenylphosphonite core are essential for creating catalysts that can distinguish between enantiomeric transition states, leading to high enantiomeric excess in the final product. nih.govnsf.gov
Potential in Heterogeneous Catalytic Systems
Heterogeneous catalysts operate in a different phase from the reactants, such as a solid catalyst in a liquid or gas mixture. frontiersin.org A primary advantage of heterogeneous systems is the ease of catalyst separation from the product stream, which simplifies purification and allows for catalyst recycling, a key principle of green chemistry. frontiersin.orgrsc.org
While this compound is primarily considered for homogeneous systems, its derivatives hold significant potential for use in heterogeneous catalysis. A common strategy is the immobilization of a homogeneous catalyst onto a solid support. A ligand derived from this compound could be functionalized with a reactive group, such as a vinyl or siloxy moiety, allowing it to be covalently grafted onto supports like silica, alumina, or polymer resins. rsc.org This approach aims to combine the high selectivity and activity of a molecular catalyst with the practical advantages of a solid catalyst. rsc.org The resulting heterogeneous catalyst could potentially be used in fixed-bed reactors for continuous processes, preventing leaching of the metal and ligand into the product stream. rsc.org Although specific industrial applications of immobilized this compound are not widely documented, this remains an active and promising area of research aimed at bridging the gap between homogeneous and heterogeneous catalysis. rsc.org
Role in Specific Catalytic Organic Transformations
The true value of a ligand is demonstrated in its performance in specific chemical reactions. Ligands based on the phosphonite structure are particularly relevant in transition-metal-catalyzed reactions that form new carbon-carbon or carbon-heteroatom bonds.
Table 2: Potential Catalytic Applications for Phenylphosphonite-Type Ligands
| Catalytic Transformation | Metal | Role of Ligand | Expected Outcome | Source |
| Asymmetric Allylic Alkylation | Palladium (Pd) | Creates a chiral environment around the metal, controlling the stereochemistry of the nucleophilic attack. | High enantioselectivity in C-C bond formation. nih.govnsf.gov | nih.govnsf.gov |
| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Stabilizes the metal hydride complex and directs the stereoselective addition of hydrogen across a double bond. | Synthesis of chiral molecules with high enantiomeric excess. sigmaaldrich.com | sigmaaldrich.com |
| Cross-Coupling Reactions (e.g., Suzuki) | Palladium (Pd) | Facilitates the oxidative addition and reductive elimination steps; can enhance catalyst stability and turnover number. | Efficient formation of biaryl compounds and other C-C coupled products. rsc.org | rsc.org |
| Hydroformylation | Rhodium (Rh), Cobalt (Co) | Influences the regioselectivity (linear vs. branched aldehyde) and can induce enantioselectivity in asymmetric variants. | Production of aldehydes from alkenes. wikipedia.org | wikipedia.org |
For these transformations, a chiral ligand derived from a phenylphosphonite scaffold would coordinate to the metal center. The steric bulk and electronic nature of the ligand would then dictate the geometry of the metal-substrate complex, ultimately controlling the stereoselectivity of the key bond-forming step. nih.govsigmaaldrich.com
Synthetic Utility as a Reagent or Intermediate
Beyond its role in catalysis, this compound is a valuable reagent and intermediate in synthetic organophosphorus chemistry.
Precursor for other Organophosphorus Compounds
This compound, with its phosphorus(III) center, is a versatile starting material for accessing a range of other organophosphorus compounds, particularly those containing phosphorus in the higher +5 oxidation state. vulcanchem.com Its reactivity makes it a key intermediate in multi-step synthetic sequences.
One of the most straightforward transformations is its oxidation. This compound can be oxidized to yield phenylphosphonic acid dibutyl ester, a P(V) compound. vulcanchem.com This conversion is a critical step in the synthesis of certain classes of flame retardants. vulcanchem.com Specifically, this compound is used as an intermediate in the production of aluminum alkylaryl phosphinates, which are effective halogen-free flame retardants for polymers like polyamides and polyesters. vulcanchem.com The process involves the oxidation of the phosphonite followed by a metathesis reaction. vulcanchem.com
Furthermore, it serves as an effective esterification agent for synthesizing other functionalized organophosphorus compounds, as seen in the preparation of (butoxy-phenyl-phosphinoyl)-acetic acid methyl ester. vulcanchem.com This highlights its utility as a building block for creating more complex molecules with tailored properties.
Table 3: Synthetic Transformations of this compound
| Transformation | Product | Reagents/Process | Significance | Source |
| Oxidation | Phenylphosphonic acid dibutyl ester | Oxidation | Precursor for flame retardants. | vulcanchem.com |
| Esterification | (Butoxy-phenyl-phosphinoyl)-acetic acid methyl ester | Reaction with corresponding alcohol/reagent | Synthesis of potential ligands and bioactive molecules. | vulcanchem.com |
| Intermediate Synthesis | Aluminum alkylaryl phosphinates | Oxidation followed by metathesis with aluminum isopropoxide | Production of halogen-free flame retardants. | vulcanchem.com |
Role in C-P Bond Forming Reactions
The creation of carbon-phosphorus (C-P) bonds is a fundamental transformation in organophosphorus chemistry, enabling the synthesis of a wide array of valuable compounds such as phosphonates, phosphinates, and phosphine oxides. googleapis.com These molecules are integral to medicinal chemistry, materials science, and as ligands in catalysis. googleapis.com this compound, as a source of a nucleophilic trivalent phosphorus atom, is a key reagent in several C-P bond-forming strategies.
Key methodologies where dialkyl phenylphosphonites, including the dibutyl derivative, are employed include:
Michaelis-Arbuzov Reaction: This classic reaction is a cornerstone of C-P bond formation. It involves the reaction of a trivalent phosphorus ester, such as this compound, with an alkyl halide. The reaction proceeds through a quasi-phosphonium salt intermediate which then rearranges to form a stable pentavalent phosphorus compound. For instance, diethyl phenylphosphonite, a closely related compound, is used to synthesize various phosphinates by reacting with primary iodides upon heating. csic.es This method is highly effective for creating alkyl-phosphorus bonds.
Metal-Catalyzed Cross-Coupling Reactions: The scope of C-P bond formation was significantly expanded by the development of metal-catalyzed cross-coupling reactions, which allow for the formation of aryl-phosphorus bonds—a transformation that is challenging via the traditional Michaelis-Arbuzov reaction due to the low reactivity of aryl halides. googleapis.com Palladium-catalyzed (Hirao reaction) and copper-catalyzed couplings are prominent examples where H-phosphonates, often generated in situ from phosphonites, or the phosphonites themselves react with aryl or vinyl halides. googleapis.comresearchgate.net Copper-catalyzed methods, in particular, have been developed for coupling H-phosphonate diesters with arylboronic acids to form aryl phosphonates. google.commdpi.com
Metal-Free C-P Bond Formation: To circumvent the cost and potential toxicity of transition metals, metal-free C-P bond-forming reactions have been developed. One mild and effective approach involves the in-situ generation of highly reactive aryne intermediates from precursors like o-(trimethylsilyl)aryl triflates. googleapis.com These arynes readily react with phosphorus nucleophiles, including phosphonites, to form aryl-phosphorus compounds under mild conditions, avoiding the harsher requirements of some metal-catalyzed processes. googleapis.comorganic-chemistry.org Another metal-free method involves the cesium carbonate-promoted reaction of diethyl phenylphosphonite with 1,1-dibromo-1-alkenes, which yields valuable alkynylphosphinates. organic-chemistry.orgorganic-chemistry.org
The following table summarizes key research findings on the role of phenylphosphonite derivatives in C-P bond formation.
| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Ref. |
| Michaelis-Arbuzov | Diethyl phenylphosphonite, Primary iodides | Heat | Phosphinates | csic.es |
| Hirao Reaction | Aryl halides, H-phosphonates | Palladium catalyst | Aryl phosphonates | googleapis.com |
| Copper-Catalyzed Coupling | Aryl halides, Dibutyl phosphite (B83602) | Copper(I) iodide, N,N'-dimethylethylenediamine | Aryl phosphonates | researchgate.net |
| Aryne Insertion | o-(trimethylsilyl)aryl triflates, Phosphorous compounds | Cesium Fluoride (B91410) (CsF) | Aryl-phosphonates, -phosphinates | googleapis.comorganic-chemistry.org |
| Metal-Free Alkene Coupling | Diethyl phenylphosphonite, 1,1-dibromo-1-alkenes | Cesium Carbonate (Cs₂CO₃) | Alkynylphosphinates | organic-chemistry.orgorganic-chemistry.org |
Derivatization for Functional Group Introduction
Derivatization is the process of chemically modifying a compound to produce a new substance with different physical or chemical properties, often to tailor it for a specific application or to enable further chemical transformations. libretexts.orgtaylorandfrancis.com this compound can be derivatized through several key reactions that modify its structure and introduce new functional groups.
Oxidation: The trivalent phosphorus center in this compound is susceptible to oxidation. This reaction converts the phosphonite into its pentavalent phosphonate analogue, dibutyl phenylphosphonate (B1237145) (C₆H₅P(O)(OC₄H₉)₂). vulcanchem.com This transformation changes the geometry and reactivity of the phosphorus center, converting it from a nucleophilic P(III) species to a more stable P(V) species.
Arbuzov-type Reactions for Esterification: this compound can be used to synthesize more complex esters. In a reaction with methyl bromoacetate (B1195939) at 90°C, it yields (butoxy-phenyl-phosphinoyl)-acetic acid methyl ester with a 72% yield. vulcanchem.com This reaction introduces an acetic acid methyl ester group onto the phosphorus atom, creating a functionalized phosphinate that has potential as a ligand in catalysis or as a building block for other molecules. vulcanchem.com
Metathesis for Flame Retardant Precursors: A significant industrial application of this compound is its role as an intermediate in the synthesis of halogen-free flame retardants. vulcanchem.com Through a metathesis reaction with aluminum isopropoxide, it is converted to aluminum ethyl phenyl phosphinate. vulcanchem.com This derivative is used to enhance the fire resistance of polymers like polyamides and polyesters. vulcanchem.com
The table below details these derivatization pathways for introducing new functional groups.
| Derivatization Method | Reagent(s) | Functional Group/Derivative Formed | Application of Derivative | Ref. |
| Oxidation | Oxidizing Agent | P=O (Phosphonate group) / Dibutyl phenylphosphonate | Chemical Intermediate | vulcanchem.com |
| Esterification (Arbuzov-type) | Methyl bromoacetate | Acetic acid methyl ester group / (butoxy-phenyl-phosphinoyl)-acetic acid methyl ester | Ligand synthesis, Bioactive molecule building block | vulcanchem.com |
| Metathesis | Aluminum isopropoxide | Metal phosphinate / Aluminum ethyl phenyl phosphinate | Flame retardant for polymers | vulcanchem.com |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Dibutyl phenylphosphonite. By analyzing various nuclei such as ³¹P, ¹³C, and ¹H, a complete structural map of the molecule can be assembled.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is exceptionally powerful for the analysis of organophosphorus compounds. The ³¹P nucleus offers several advantages, including 100% natural abundance and a high gyromagnetic ratio, which lead to excellent NMR sensitivity. mdpi.com Furthermore, the wide chemical shift range of ³¹P NMR allows for clear differentiation between various phosphorus environments, making it particularly useful for identifying the oxidation state of phosphorus. mdpi.com
For this compound, a trivalent phosphorus (P(III)) species, the ³¹P NMR chemical shift is expected to appear in a distinct downfield region, typically between +150 and +165 ppm. This characteristic chemical shift allows for unambiguous confirmation of the P(III) center. This technique is also crucial for assessing the purity of the compound, as common impurities such as the oxidized P(V) analogue, Dibutyl phenylphosphonate (B1237145), would present a signal in a completely different region of the spectrum (e.g., ~+18.8 ppm). figshare.com The absence of signals in the P(V) region is a strong indicator of the sample's integrity.
Table 1: Comparison of ³¹P NMR Chemical Shifts for P(III) and P(V) Phenylphosphorus Compounds This table is interactive. Click on the headers to sort.
| Compound | Phosphorus Oxidation State | Typical Chemical Shift (δ) Range (ppm) | Status |
|---|---|---|---|
| This compound | P(III) | +150 to +165 | Expected |
| Dibutyl phenylphosphonate | P(V) | +15 to +25 | Experimental figshare.com |
Carbon-13 NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of this compound. The spectrum would be expected to show distinct signals for each unique carbon atom in the phenyl and butyl groups. A key feature is the presence of coupling between the phosphorus and carbon atoms (J-coupling), which provides valuable information about the connectivity of the molecule.
Although a direct experimental spectrum for this compound is not detailed in the provided search results, the expected signals can be predicted. There would be signals for the four unique carbons of the n-butyl chains and the four unique carbons of the phenyl ring. The carbons closer to the phosphorus atom, such as the ipso-carbon of the phenyl ring and the α-methylene carbon (-OCH₂) of the butoxy group, would exhibit the strongest coupling to the ³¹P nucleus.
Table 2: Predicted ¹³C NMR Assignments for this compound This table is interactive. Click on the headers to sort.
| Carbon Atom Assignment | Expected Chemical Shift (δ) Range (ppm) | Expected Coupling to ³¹P |
|---|---|---|
| Phenyl C (ipso) | 145 - 155 | ¹JPC |
| Phenyl C (ortho) | 128 - 135 | ²JPC |
| Phenyl C (para) | 125 - 130 | ⁴JPC |
| Phenyl C (meta) | 128 - 132 | ³JPC |
| -OC H₂CH₂CH₂CH₃ | 60 - 65 | ²JPOC |
| -OCH₂C H₂CH₂CH₃ | 30 - 35 | ³JPOC |
| -OCH₂CH₂C H₂CH₃ | 18 - 22 | ⁴JPOC |
| -OCH₂CH₂CH₂C H₃ | 13 - 15 | ⁵JPOC |
Proton NMR Spectroscopy
Proton (¹H) NMR spectroscopy confirms the presence and connectivity of the hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for both the aromatic protons of the phenyl group and the aliphatic protons of the two n-butyl groups. The aromatic region would typically display complex multiplets corresponding to the ortho, meta, and para protons. The aliphatic region would show four distinct sets of signals for the n-butyl chains, with integrations corresponding to the number of protons in each position (-OCH₂, -CH₂-, -CH₂-, -CH₃).
Mass Spectrometry for Purity Assessment and Molecular Formula Confirmation
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and confirm the molecular formula of a compound. For this compound (C₁₄H₂₃O₂P), the expected monoisotopic mass is 254.1487 Da. The detection of the molecular ion peak (M⁺) at or near this mass-to-charge ratio (m/z) in an electron ionization (EI) mass spectrum confirms the compound's identity. nist.gov
Mass spectrometry is also invaluable for assessing purity by detecting ions from other components in the sample. The fragmentation pattern observed in the mass spectrum provides further structural verification. For this compound, characteristic fragmentation pathways include the loss of butoxy radicals (•OC₄H₉), butene (C₄H₈) via McLafferty-type rearrangements, and butyl radicals (•C₄H₉), leading to the formation of various phosphorus-containing fragment ions. nist.gov
Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound This table is interactive. Click on the headers to sort.
| m/z Value | Proposed Fragment Identity |
|---|---|
| 254 | [M]⁺ (Molecular Ion) |
| 198 | [M - C₄H₈]⁺ |
| 181 | [M - OC₄H₉]⁺ |
| 142 | [M - 2(C₄H₈)]⁺ or [C₆H₅P(OH)₂]⁺ |
| 110 | [C₆H₅PO]⁺ |
Data derived from analysis of the spectrum available from NIST for Phosphonous acid, phenyl-, dibutyl ester. nist.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. While a specific spectrum for this compound was not found, the expected absorptions can be inferred from its structure.
Key vibrational modes would include:
P-O-C stretching: Strong absorptions in the fingerprint region, typically around 1000-1050 cm⁻¹.
Aromatic C=C and C-H stretching: Bands in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.
Aliphatic C-H stretching: Strong bands from the butyl groups in the 2850-2960 cm⁻¹ region.
P-Ph stretching: A vibration involving the phosphorus-phenyl bond.
A crucial application of these techniques is in monitoring the oxidation of the phosphonite. The P(V) phosphonate (B1237965) oxidation product would exhibit a very strong and characteristic P=O stretching absorption around 1250 cm⁻¹. The absence of this peak in the IR or Raman spectrum is a primary indicator of the purity of the this compound sample.
Advanced Chromatographic Techniques for Separation and Quantification
Advanced chromatographic techniques are essential for the separation of this compound from reaction mixtures and for its precise quantification.
Gas Chromatography (GC) is a highly suitable method for the analysis of volatile and thermally stable compounds like this compound. drawellanalytical.comtandfonline.com When coupled with phosphorus-specific detectors, such as the Flame Photometric Detector (FPD) or the Nitrogen-Phosphorus Detector (NPD), GC provides exceptional selectivity and sensitivity for organophosphorus compounds. nemi.govcromlab-instruments.esepa.gov This allows for accurate quantification of the analyte, even in the presence of complex sample matrices. cromlab-instruments.es These methods are standard for the analysis of many organophosphorus compounds and can be readily adapted for purity assessment and quantitative analysis of this compound. nemi.govepa.gov
High-Performance Liquid Chromatography (HPLC) can also be employed, particularly using reversed-phase columns. HPLC is advantageous for analyzing less volatile compounds or for monitoring reaction progress directly from solution, and can effectively separate the phosphonite from starting materials, byproducts, and its oxidized phosphonate analogue.
X-ray Diffraction Studies of Phenylphosphonite Complexes and Derivatives
X-ray diffraction is a pivotal analytical technique for the unequivocal determination of the three-dimensional atomic arrangement within a crystalline solid. In the realm of organophosphorus chemistry, this method provides invaluable insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions of phenylphosphonite ligands and their corresponding metal complexes and derivatives. Such structural data are crucial for understanding the steric and electronic properties that govern the reactivity and application of these compounds.
A pertinent example is the structural characterization of a cobalt(I) complex containing diethyl phenylphosphonite ligands, which serves as a close analogue to this compound. The study of tris(4-nitrophenyl isocyanide)bis(diethyl phenylphosphonite)cobalt(I) perchlorate (B79767) provides precise data on the coordination environment of the metal and the structural parameters of the phosphonite ligand upon complexation. acs.org
The crystallographic data from these and related studies are instrumental in building a comprehensive understanding of the structure-property relationships in phenylphosphonite chemistry. The precise atomic coordinates, bond distances, and angles derived from X-ray diffraction studies form the basis for computational modeling and the rational design of new phenylphosphonite-based ligands and catalysts.
Detailed Research Findings
Research into the crystal structures of metal complexes featuring phenylphosphonite and its derivatives has elucidated several key aspects of their molecular architecture. The coordination of the phosphorus atom to a metal center typically results in a tetrahedral geometry around the phosphorus, with the lone pair participating in the bond to the metal. The bond lengths and angles are influenced by the nature of the metal, its oxidation state, and the other ligands in the coordination sphere.
In the case of the aforementioned cobalt(I) complex with diethyl phenylphosphonite, the coordination geometry around the cobalt atom is a key feature determined by X-ray diffraction. acs.org The arrangement of the two diethyl phenylphosphonite ligands and three isocyanide ligands around the central cobalt ion provides a clear picture of the steric and electronic interactions at play.
Furthermore, studies on platinum(II) complexes with sterically demanding phosphonite ligands have shown that the conformation of the ligand is a critical factor in determining the reactivity of the complex. rsc.org X-ray diffraction analyses have permitted the detailed characterization of the square planar environment of the platinum atom and the specific conformation adopted by the phosphonite ligand upon coordination. rsc.org
The following interactive data tables summarize key crystallographic data for representative phenylphosphonite and a related phosphite (B83602) complex, illustrating the type of detailed structural information obtained from X-ray diffraction studies.
Table 1: Crystallographic Data for a Diethyl Phenylphosphonite Complex
This table presents selected crystallographic data for tris(4-nitrophenyl isocyanide)bis(diethyl phenylphosphonite)cobalt(I) perchlorate. The diethyl phenylphosphonite ligand is a close structural analogue of this compound.
| Parameter | Value |
| Compound Name | tris(4-nitrophenyl isocyanide)bis(diethyl phenylphosphonite)cobalt(I) perchlorate |
| Chemical Formula | C41H37ClCoN3O10P2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.568(5) |
| b (Å) | 22.015(8) |
| c (Å) | 13.561(5) |
| **β (°) ** | 108.08(3) |
| Volume (ų) | 4133.3 |
| Z | 4 |
| Reference | acs.org |
Table 2: Selected Bond Lengths and Angles for a Phenyl Phenylphosphonite Complex
This table provides key intramolecular distances and angles for the iridium(III) complex [Ir(pdpit)(pppo)(bptz)], highlighting the geometry around the iridium center and the phosphorus atoms of the phenyl diphenylphosphinite (pdpit) and phenyl phenylphosphonite (pppo) ligands.
| Bond/Angle | Length (Å) / Angle (°) |
| Ir–P(pdpit) | 2.294(1) |
| Ir–P(pppo) | 2.259(1) |
| Ir–N(bptz) | 2.053(4) |
| Ir–C(pdpit) | 2.011(5) |
| P(pppo)–O | 1.528(4) |
| P(pppo)⋯H–N | 1.83 |
| P(pdpit)–Ir–P(pppo) | 100.21(4) |
| N(bptz)–Ir–C(pdpit) | 173.3(2) |
| O–P(pppo)–O | 103.8(2) |
| Reference | nih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Electronic Structure and Bonding
There are no specific quantum chemical calculations reported in the literature for Dibutyl phenylphosphonite. Such studies, if conducted, would provide fundamental insights into the molecule's electronic architecture. Typically, methods like Hartree-Fock (HF) or post-Hartree-Fock methods would be employed to determine the molecular orbital energies, electron distribution, and the nature of the chemical bonds. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be crucial in understanding its charge transfer capabilities and kinetic stability. Furthermore, bonding analysis, such as Natural Bond Orbital (NBO) analysis, could elucidate the hybridization of the phosphorus, oxygen, and carbon atoms and quantify the covalent and ionic character of the P-O and P-C bonds.
Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the properties and reactivity of organophosphorus compounds. However, no specific DFT studies focused on this compound have been identified. Were such studies available, they would offer valuable data on a range of molecular properties.
Key Molecular Properties That Could Be Investigated by DFT:
Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground state.
Vibrational Frequencies: Prediction of the infrared and Raman spectra for structural characterization.
Reactivity Descriptors: Calculation of chemical potential, hardness, and electrophilicity to predict how the molecule interacts in chemical reactions.
Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify nucleophilic and electrophilic sites.
Without these specific calculations, any discussion of the molecular properties and reactivity of this compound remains speculative.
Computational Modeling of Complexation Behavior and Ligand Interactions
The ability of organophosphorus compounds to act as ligands for metal ions is a key area of their application. Computational modeling is instrumental in understanding the thermodynamics and structural aspects of metal-ligand complexation. For this compound, modeling could predict its behavior when interacting with various metal centers. Such studies would typically involve docking the ligand to a metal ion and calculating the complexation energy to determine the stability of the resulting complex. The analysis would also reveal the preferred coordination geometry and the nature of the orbital interactions between the phosphorus lone pair and the metal's d-orbitals. The absence of such computational models for this compound means its coordination chemistry from a theoretical perspective is not understood.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, with its butyl chains and phenyl group, MD simulations would be invaluable for exploring its conformational landscape. These simulations could identify the most stable conformers and the energy barriers between them. Furthermore, MD simulations can model intermolecular interactions in the liquid phase or in solution, providing insights into how molecules of this compound interact with each other and with solvent molecules. This information is critical for understanding its bulk properties, such as viscosity and solubility. To date, no such simulations for this compound have been published.
Predictive Modeling of Reaction Pathways and Selectivity
Predictive modeling, often using DFT, can map out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies. This is particularly useful for understanding reaction mechanisms and predicting selectivity (e.g., chemo-, regio-, and stereoselectivity). Potential applications for this compound would include modeling its oxidation to the corresponding phosphate (B84403), its hydrolysis, or its participation in reactions like the Arbuzov or Perkow reactions. Without dedicated computational studies, the mechanistic details and selectivity of reactions involving this compound cannot be described from a theoretical and predictive standpoint.
Environmental and Sustainability Considerations in Phosphonite Research
Development of Green Chemistry Principles in Phosphonite Synthesis
The traditional synthesis of phosphonites and related compounds often involves reagents and conditions that are at odds with the principles of green chemistry. bohrium.com For instance, the use of phosphorus chlorides as precursors is common but not atom-efficient and generates corrosive byproducts. tandfonline.com Modern research is focused on developing more sustainable synthetic methodologies. rsc.orghuarenscience.com
Key Green Chemistry Principles and Their Application:
The 12 principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for sustainable chemical synthesis. acs.orgsigmaaldrich.com These principles include waste prevention, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency. acs.orgsigmaaldrich.com
Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. acs.org For example, the Michaelis-Arbuzov reaction, a common method for forming carbon-phosphorus bonds, can be optimized for higher atom economy. google.com
Use of Safer Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents. For example, emerging methods for Dibutyl phenylphosphonite synthesis aim to replace chlorinated solvents like 1,2-dichloroethane (B1671644) with greener alternatives such as cyclopentyl methyl ether (CPME), which has been shown to maintain high yields while reducing environmental impact. vulcanchem.com
Catalysis: The use of catalysts can enable reactions to proceed under milder conditions and with greater selectivity, reducing energy consumption and waste. huarenscience.comresearchgate.net Research into catalytic methods for phosphonate (B1237965) synthesis includes the use of organocatalysts and earth-abundant metals. huarenscience.comacs.org Microwave-assisted synthesis is another energy-efficient technique being explored. tandfonline.comresearchgate.net
Renewable Feedstocks: A long-term goal of green chemistry is to utilize renewable starting materials. huarenscience.comsigmaaldrich.com While the direct synthesis of this compound from renewable feedstocks is not yet established, the broader field of organophosphorus chemistry is exploring bio-based starting materials. huarenscience.com
Interactive Table: Comparison of Synthetic Methods for Phosphonates
| Method | Green Chemistry Principle Addressed | Advantages | Challenges |
| Microwave-Assisted Synthesis | Energy Efficiency, Reduced Reaction Times | Faster reactions, often higher yields. researchgate.net | Scalability can be an issue for industrial production. |
| Ultrasound-Assisted Synthesis | Energy Efficiency, Milder Conditions | Can promote reactions at lower temperatures. rsc.orgresearchgate.net | Specialized equipment required. |
| Solvent-Free Synthesis | Safer Solvents and Auxiliaries, Waste Prevention | Eliminates solvent waste and associated hazards. rsc.org | Not all reactions are amenable to solvent-free conditions. |
| Catalytic Methods (e.g., using earth-abundant metals) | Catalysis, Less Hazardous Chemical Syntheses | Reduces reliance on toxic or rare catalysts. huarenscience.com | Catalyst development and optimization can be complex. |
Research into the Environmental Fate and Degradation Pathways of Phenylphosphonites
Understanding what happens to a chemical once it enters the environment is crucial for assessing its potential impact. fera.co.uk For phenylphosphonites, this involves studying their persistence, mobility, and the pathways through which they break down. fera.co.ukresearchgate.net The primary degradation mechanisms for organophosphorus compounds in the environment are hydrolysis and biodegradation. biotechrep.irscielo.org.mx
Hydrolysis:
Hydrolysis is a chemical process where a molecule is cleaved by reacting with water. The rate of hydrolysis is influenced by factors such as pH and temperature. gcsaa.org For phosphonates, which are structurally related to phosphonites, hydrolysis can occur under both acidic and basic conditions, though acidic conditions often require harsh measures like refluxing in concentrated acid. beilstein-journals.orgresearchgate.net The stability of the P-C bond in phenylphosphonites makes them generally more resistant to hydrolysis compared to phosphate (B84403) esters, which have a P-O-C linkage. beilstein-journals.org
Biodegradation:
Biodegradation is the breakdown of organic substances by microorganisms such as bacteria and fungi. biotechrep.irnih.gov This is a key mechanism for the detoxification of many organic pollutants in soil and water. scielo.org.mx Several species of bacteria have been identified that can hydrolyze organophosphorus compounds, often utilizing them as a source of carbon or phosphorus. scielo.org.mxresearchgate.net Enzymes like phosphotriesterases (PTEs) and organophosphorus hydrolase (OPH) play a critical role in this process by cleaving P-O and P-S bonds. scielo.org.mxmbl.or.kr While specific studies on the biodegradation of this compound are limited, the general pathways for organophosphorus compounds suggest that microbial action would be a significant factor in its environmental persistence. nih.govresearchgate.net
Factors Influencing Environmental Fate:
| Factor | Influence on Degradation |
| Soil Type | Affects adsorption, water content, and microbial populations. researchgate.net |
| pH | Influences the rate of chemical hydrolysis. gcsaa.org |
| Temperature | Higher temperatures generally increase the rate of both chemical and microbial degradation. gcsaa.org |
| Sunlight (Photodegradation) | Can break down compounds, especially those with aromatic rings. researchgate.netgcsaa.org |
| Microbial Activity | The presence of adapted microorganisms can significantly accelerate degradation. gcsaa.org |
Strategies for Phosphorus Sustainability and Circularity in Chemical Processes
Phosphorus is a finite and essential resource, crucial for agriculture and various industrial processes. researchgate.net The current linear model of phosphorus use—from mined phosphate rock to eventual dispersal in the environment—is unsustainable. bohrium.com This has led to a growing focus on phosphorus recovery and recycling, aiming to create a circular phosphorus economy. researchgate.netmdpi.com
Phosphorus Recovery from Waste Streams:
A major area of research is the recovery of phosphorus from wastewater and sewage sludge, where it is often concentrated. phosphorusplatform.eumdpi.com Technologies are being developed to precipitate phosphorus in forms like struvite (magnesium ammonium (B1175870) phosphate), which can then be used as a fertilizer. mdpi.com Another approach involves incinerating sewage sludge to produce a phosphorus-rich ash, from which the element can be recovered. mdpi.commdpi.com
Recycling in Chemical Synthesis:
In the context of organophosphorus chemistry, sustainability efforts are focused on recycling phosphorus-containing byproducts. bohrium.com For example, in reactions like the Wittig reaction, which generates phosphine (B1218219) oxide waste, methods are being developed to reduce the phosphine oxide back to the starting phosphine, allowing it to be reused. researchgate.net
Developing a Circular Phosphorus Economy:
Achieving a circular phosphorus economy requires a multi-faceted approach: steps-center.org
Technological Innovation: Developing efficient and cost-effective technologies for phosphorus recovery and recycling from various waste streams, including industrial and agricultural sources. phosphorusplatform.eu
Policy and Regulation: Implementing policies that incentivize phosphorus recycling and the use of recovered phosphorus products. steps-center.org
Market Development: Creating markets for recycled phosphorus products to ensure economic viability. steps-center.org
Holistic Management: Viewing phosphorus as a valuable resource to be managed across its entire lifecycle, from food systems to industrial chemistry. researchgate.netsteps-center.org
The circulating utilization of organophosphorus contaminants by degrading them into inorganic phosphate, which can then be used to create fertilizer, represents a promising pathway toward a sustainable phosphorus cycle. nih.govacs.org
Q & A
Q. What are the standard synthetic routes for dibutyl phenylphosphonite, and how can purity be validated?
this compound is typically synthesized via nucleophilic substitution between phenylphosphonous acid derivatives and butanol under inert conditions. Key steps include controlling stoichiometry, reaction temperature (often 60–80°C), and using catalysts like triethylamine to minimize side reactions . For purity validation, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : Analyze <sup>31</sup>P NMR for characteristic shifts (e.g., δ +100–110 ppm for phosphonite derivatives) .
- Chromatography : Use HPLC or GC-MS to detect residual solvents or unreacted precursors.
- Elemental Analysis : Verify C, H, P content against theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Although this compound is not classified as carcinogenic, its reactivity requires:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Storage : Under nitrogen or argon in glass containers to avoid hydrolysis .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. How does this compound’s structure influence its reactivity in organophosphorus chemistry?
The phosphonite group (P–O–C4H9) enhances nucleophilicity compared to phosphates, enabling its use as a ligand in catalysis (e.g., cross-coupling reactions). Steric effects from the butyl groups can modulate reaction rates and selectivity in metal complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities, hydration states, or measurement techniques. To address this:
Q. What methodological considerations are essential for designing kinetic studies of this compound in catalytic systems?
Key factors include:
Q. How can computational modeling complement experimental data to predict this compound’s behavior in complex reactions?
Density Functional Theory (DFT) calculations can:
- Map transition states to explain stereochemical outcomes.
- Quantify ligand-metal binding energies in catalytic cycles.
- Validate experimental kinetics (e.g., activation barriers) .
Q. What strategies mitigate side reactions (e.g., hydrolysis or oxidation) during large-scale syntheses of this compound?
- Inert Atmosphere : Use nitrogen/argon purging and molecular sieves to exclude moisture .
- Low-Temperature Quenching : Terminate reactions rapidly to prevent degradation.
- Additive Screening : Antioxidants (e.g., BHT) or radical scavengers may stabilize intermediates .
Data Contradiction Analysis
Q. Why do studies report varying catalytic efficiencies of this compound in asymmetric synthesis?
Disparities may stem from:
- Metal Source Purity : Trace impurities in metal precursors (e.g., Pd, Cu) alter turnover numbers.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than toluene .
- Substrate Electronic Effects : Electron-withdrawing groups on substrates can shift rate-determining steps .
Ethical and Reproducibility Considerations
Q. How should researchers address reproducibility challenges in this compound-based protocols?
Follow guidelines from :
- Detailed Experimental Sections : Include exact molar ratios, stirring rates, and purification steps.
- Deposit Raw Data : Share NMR spectra, chromatograms, and crystallographic files in supplementary materials.
- Benchmark Against Literature : Compare yields/selectivity with prior studies (e.g., diethyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
